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Compound of Interest

Compound Name: 1-Hexene, 6-fluoro-

Cat. No.: B1617930 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 6-fluoro-1-hexene, a halogenated alkene

of interest in various chemical research domains. The document summarizes its key identifiers,

physicochemical properties, and outlines a general synthetic approach. Furthermore, it delves

into the potential metabolic pathways and toxicological considerations based on current

knowledge of related fluorinated compounds.

Core Identifiers and Physicochemical Properties
6-Fluoro-1-hexene is a six-carbon alpha-olefin distinguished by a terminal fluorine atom. This

structural feature significantly influences its chemical reactivity and physical properties

compared to its non-fluorinated counterpart, 1-hexene. A comprehensive list of its identifiers is

provided in Table 1, and its known and estimated physicochemical properties are summarized

in Table 2.

Table 1: Chemical Identifiers for 6-Fluoro-1-hexene
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Identifier Value Source

CAS Number 373-15-9 Guidechem

PubChem CID 9761 PubChem[1]

Molecular Formula C₆H₁₁F PubChem[1]

IUPAC Name 6-fluorohex-1-ene PubChem[1]

InChI
InChI=1S/C6H11F/c1-2-3-4-5-

6-7/h2H,1,3-6H2
PubChem[1]

InChIKey
WUMVRHNZIRFDQL-

UHFFFAOYSA-N
PubChem[1]

Canonical SMILES C=CCCCCF PubChem[1]

Table 2: Physicochemical Properties of 6-Fluoro-1-hexene

Property Value Notes Source

Molecular Weight 102.15 g/mol Calculated PubChem[1]

Boiling Point 87.4 °C Estimated LookChem

Density 0.797 g/cm³ Estimated LookChem

XLogP3 2.4 Predicted PubChem

Synthesis and Experimental Protocols
A detailed, step-by-step experimental protocol for the synthesis of 6-fluoro-1-hexene is not

readily available in the public domain. However, a general approach can be inferred from

established methods for the synthesis of fluoroalkenes. One common strategy involves the

nucleophilic substitution of a suitable leaving group on a hexene backbone with a fluoride

source.

A plausible synthetic route, illustrated in the workflow diagram below, would start from 6-bromo-

1-hexene. This starting material can be subjected to a halogen exchange reaction (halex
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reaction) using a fluoride salt, such as potassium fluoride (KF), often in the presence of a

phase-transfer catalyst to enhance reactivity.

A generalized synthetic workflow for 6-fluoro-1-hexene.

General Experimental Protocol:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, the starting material, 6-bromo-1-hexene, is dissolved in an appropriate aprotic polar

solvent like acetonitrile.

Addition of Reagents: An excess of potassium fluoride is added to the solution, followed by a

catalytic amount of a phase-transfer catalyst (e.g., 18-crown-6).

Reaction Conditions: The reaction mixture is heated to reflux and stirred vigorously for

several hours to ensure complete conversion. The progress of the reaction can be monitored

by techniques such as gas chromatography (GC).

Workup: After cooling to room temperature, the reaction mixture is quenched with water and

extracted with a suitable organic solvent (e.g., diethyl ether). The organic layers are

combined, washed with brine, and dried over an anhydrous drying agent (e.g., magnesium

sulfate).

Purification: The crude product is purified by distillation to yield pure 6-fluoro-1-hexene.

Potential Metabolic Pathways and Toxicological
Insights
Specific studies on the metabolism and toxicology of 6-fluoro-1-hexene are not currently

available. However, based on the known metabolic pathways of other haloalkanes and

fluorinated alkenes, a putative metabolic scheme can be proposed. The metabolism of such

compounds is often initiated by cytochrome P450 (CYP) enzymes in the liver.[2][3][4]

The presence of the double bond in 6-fluoro-1-hexene makes it susceptible to epoxidation by

CYP enzymes, a common metabolic route for alkenes.[2] This would lead to the formation of a

reactive epoxide intermediate. This epoxide can then undergo hydrolysis or conjugation with

glutathione.
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Another potential metabolic pathway involves the oxidation of the carbon-fluorine bond, which

can lead to defluorination and the formation of toxic metabolites.[2][4]

A diagram of potential metabolic pathways for 6-fluoro-1-hexene.

Toxicological Considerations:

The metabolism of haloalkanes and haloalkenes can lead to the formation of reactive

intermediates that can exert toxic effects.[3] Epoxides, for instance, are known to be

electrophilic and can covalently bind to cellular macromolecules like DNA and proteins,

potentially leading to cytotoxicity and carcinogenicity. The release of fluoride ions through

metabolic processes can also contribute to toxicity.[2] It is important to note that the actual

metabolic fate and toxicity of 6-fluoro-1-hexene would need to be determined through

dedicated experimental studies.

Signaling Pathways and Biological Activity
Currently, there is no published research detailing the specific interaction of 6-fluoro-1-hexene

with any biological signaling pathways or demonstrating any defined biological activity. The

general class of haloalkanes and haloalkenes encompasses a wide range of biological effects,

from anesthetic properties to carcinogenicity, but these are highly structure-dependent.[5]

Further investigation is required to elucidate any potential pharmacological or toxicological

effects of 6-fluoro-1-hexene and its role, if any, in modulating cellular signaling.

Conclusion
6-Fluoro-1-hexene is a chemical entity with well-defined identifiers and estimated

physicochemical properties. While a specific, detailed synthesis protocol is not readily

available, it can likely be prepared through standard methods of fluorination. The primary

knowledge gap lies in its biological activity and metabolic fate. Based on the behavior of

structurally related compounds, its metabolism is anticipated to proceed via cytochrome P450-

mediated pathways, potentially leading to reactive intermediates. Future research should focus

on the experimental validation of its physical properties, optimization of its synthesis, and a

thorough investigation of its metabolism, toxicology, and potential biological activities to fully

characterize this compound for applications in research and development.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://pubs.acs.org/doi/10.1021/acsmedchemlett.9b00235
https://pmc.ncbi.nlm.nih.gov/articles/PMC6627733/
https://pubmed.ncbi.nlm.nih.gov/15554237/
https://pubs.acs.org/doi/10.1021/acsmedchemlett.9b00235
https://nepis.epa.gov/Exe/ZyPURL.cgi?Dockey=91014T49.TXT
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1617930?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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